molecular formula C12H10O2S B1305090 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde CAS No. 38401-67-1

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B1305090
CAS No.: 38401-67-1
M. Wt: 218.27 g/mol
InChI Key: ODLOZSNXTQAWGQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Transformations

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde and its derivatives are studied in the context of electrochemical transformations. For instance, the electrooxidation of thiophenes in methanol has been examined to produce dimethoxy adducts and side-chain oxidation products (Yoshida, Takeda, & Fueno, 1991). This kind of research is fundamental in understanding the chemical behavior and potential applications of these compounds in various fields, including material science and synthetic chemistry.

Synthesis of Functional Derivatives

The synthesis of functional derivatives of thiophenes is another significant area of research. For example, the nitration of thiophene derivatives has been explored to produce compounds like 5-nitro derivatives (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). This line of research is crucial for developing new materials with specific properties, such as enhanced conductivity or specific reactivity for further chemical transformations.

Coupling Reactions

The compound has been studied in the context of coupling reactions, such as the samarium diiodide-promoted coupling of thiophenecarbaldehydes (Yang & Fang, 1995). These reactions are essential for constructing complex molecules which could be used in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Regioselective Synthesis

Regioselective synthesis, such as the creation of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, demonstrates the potential of thiophene derivatives in precise synthetic applications (Bar, 2021). This kind of research is vital in the field of drug discovery and the development of novel organic materials.

Properties

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLOZSNXTQAWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383955
Record name 5-(4-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-67-1
Record name 5-(4-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromothiophene-2-carbaldehyde (1 g, 5.2 mmol) in toluene (40 mL) and ethanol (20 mL) was added (4-methoxyphenyl)boronic acid (1.59 g, 10.4 mmol), 2M Na2CO3 (14.7 mL), and Pd(PPh3)4 (60 mg, 0.05 mmol). The reaction was purged with argon and heated at 60° C. for about 5 h. The reaction mixture was concentrated, diluted with water (100 mL), and extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with brine solution (20 mL), the organic layer was dried over Na2SO4 and concentrated under vacuum to obtain crude product. The crude product was purified by flash chromatography (silica gel, 60-120μ) using 10% ethyl acetate in hexane eluent to afford 5-(4-methoxyphenyl)thiophene-2-carbaldehyde as off white solid (1 g, 87.7% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.85 (s, 1H), 7.97 (d, 1H), 7.73 (d, 2H), 7.61 (d, 1H), 7.02 (d, 2H), 3.98 (s, 3H); LC-MS m/z calcd for [M+H]+ 219.04. found 219.3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared from 5-bromo-thiophene-2-carbaldehyde (2.0 g, 10.5 mmol) and (4-methoxyphenyl) boronic acid (1.6 g, 11 mmol) using the procedure of Example 159, step 1 with 82% yield (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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